4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC20089887
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19BrN2O4 |
|---|---|
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | [4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C23H19BrN2O4/c1-16-4-2-7-21(12-16)29-15-22(27)26-25-14-17-8-10-20(11-9-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
| Standard InChI Key | SZMDTOJGXZVAGK-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Introduction
The compound 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate represents a complex organic molecule with potential applications in medicinal chemistry, particularly in drug design and development. This article provides an in-depth analysis of its structure, synthesis, physicochemical properties, and potential biological applications.
Structural Features
The compound is characterized by the following structural components:
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Phenyl Group: A substituted phenyl ring containing an (E)-hydrazinylidene linkage.
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3-Methylphenoxyacetyl Moiety: This fragment introduces hydrophobicity and potential for hydrogen bonding.
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3-Bromobenzoate Unit: A bromine-substituted benzoate group, which may enhance molecular interactions through halogen bonding.
Key molecular features include:
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Conjugation: The (E)-configuration ensures extended conjugation across the hydrazinylidene bond, which can influence electronic properties.
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Hydrogen Bonding Potential: The hydrazinylidene and ester functionalities provide opportunities for intermolecular hydrogen bonding.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the Hydrazinylidene Intermediate:
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Reaction of 3-methylphenoxyacetic acid with hydrazine derivatives under controlled conditions.
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Formation of the acetohydrazide intermediate.
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Coupling with 3-Bromobenzoic Acid:
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Esterification or condensation reaction to attach the bromobenzoate moiety.
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Use of catalysts such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) to promote coupling.
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Biological Applications
Preliminary studies suggest that compounds with similar structures exhibit:
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Antimicrobial Activity: The bromine-substituted aromatic ring may disrupt bacterial cell walls or inhibit enzyme activity.
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Anticancer Potential: Hydrazinylidene derivatives are known to interfere with cell proliferation pathways.
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Anti-inflammatory Effects: The phenoxyacetyl group may modulate inflammatory mediators.
Further biological assays are required to confirm these activities for this specific compound.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure:
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FT-IR Spectroscopy:
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Characteristic peaks for ester carbonyl (~1720 cm) and hydrazinylidene (~1600 cm).
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NMR Spectroscopy:
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H NMR: Signals corresponding to aromatic protons (7–8 ppm), methyl group (~2.5 ppm), and methylene protons (~4 ppm).
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C NMR: Peaks for carbonyl carbons (~170 ppm) and aromatic carbons (120–140 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~391 confirms the molecular weight.
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